molecular formula C10H14MgN5O13P3 B13387506 Adenosine 5'-triphosphate dimagnesium salt

Adenosine 5'-triphosphate dimagnesium salt

Cat. No.: B13387506
M. Wt: 529.47 g/mol
InChI Key: CYYJCOXYBYJLIK-UHFFFAOYSA-L
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Description

Adenosine 5'-triphosphate dimagnesium salt (Mg₂ATP) is a coordination complex where two magnesium ions bind to the triphosphate chain of ATP. This compound plays a critical role in biological energy transduction, enzymatic reactions, and cellular metabolism. The magnesium ions stabilize the negatively charged triphosphate group, altering ATP's conformational flexibility, acidity, and hydrolysis kinetics compared to other ATP salts . Mg₂ATP is commonly used in biochemical assays, enzyme studies (e.g., ATPases), and therapeutic formulations due to its enhanced stability and bioavailability .

Properties

IUPAC Name

magnesium;[[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N5O13P3.Mg/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);/q;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYYJCOXYBYJLIK-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Mg+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14MgN5O13P3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enzymatic Synthesis

Method Overview:
The enzymatic method involves the phosphorylation of adenosine diphosphate (ADP) in the presence of magnesium ions, catalyzed by specific kinases such as acetate kinase, in a controlled biochemical environment. This method is particularly advantageous for producing high-purity ATP suitable for biological assays.

Process Details:

  • Reactants: ADP and inorganic phosphate (or pyrophosphate), with magnesium ions as cofactors.
  • Enzymes: Phosphotransferase enzymes like acetate kinase facilitate the transfer of phosphate groups.
  • Conditions: A buffered aqueous solution at physiological pH (~7.4), temperature around 37°C, and controlled enzyme concentrations.
  • Yield Optimization: Excess magnesium ions (typically 2-5 equivalents relative to ADP) enhance complex formation with ATP, stabilizing the compound.

Research Findings:

  • Enzymatic synthesis yields high purity ATP with minimal side products, suitable for direct biological applications (Reference).

Chemical Synthesis via Phosphorylation of Adenosine

Method Overview:
Chemical routes involve direct phosphorylation of adenosine or its derivatives using phosphorylating agents such as pyrophosphoric acid esters, in the presence of magnesium salts to stabilize the triphosphate structure.

Key Steps:

Step Description Reagents & Conditions References
1 Activation of adenosine Use of phosphorylating agents like pyrophosphoric acid esters, e.g., tribenzyl ester of pyrophosphoric acid ,
2 Condensation React with adenosine derivatives (e.g., adenosine phosphoramidate) under anhydrous conditions, often in organic solvents like acetonitrile or chlorobenzene ,
3 Ester hydrolysis Catalytic hydrogenation or acid hydrolysis to remove protecting groups, yielding free ATP ,
4 Complexation with magnesium Addition of magnesium chloride or magnesium acetate to form the dimagnesium salt ,

Reaction Conditions:

  • Solvent: Anhydrous organic solvents (e.g., acetonitrile, chlorobenzene).
  • Temperature: Typically room temperature to 50°C.
  • pH: Slightly alkaline (~8-9) during phosphorylation to facilitate nucleophilic attack.
  • Catalysts: Hydrogen gas for ester deprotection; magnesium salts for complexation.

Research Discoveries:

  • Use of tribenzyl esters of pyrophosphoric acid has been shown to improve yield and purity of ATP (Reference).
  • The process involves multiple purification steps, including precipitation, chromatography, and dialysis to remove impurities and residual reagents.

Specific Preparation Protocols and Reaction Conditions

Synthesis Using Pyrophosphoric Acid Esters

Procedure Summary:

  • React adenosine phosphoramidate with a pyrophosphoric acid ester (e.g., tribenzyl ester) in an organic solvent.
  • Allow condensation at ambient temperature for 2-3 days.
  • Hydrolyze protecting groups via catalytic hydrogenation.
  • Add magnesium chloride to form the dimagnesium salt.

Data Table:

Parameter Typical Range References
Solvent Acetonitrile, chlorobenzene ,
Temperature 20-50°C ,
Reaction Time 48-72 hours ,
Magnesium Salt Addition 1.5-2 equivalents per ATP

Enzymatic Phosphorylation

Procedure Summary:

  • Incubate ADP with inorganic pyrophosphate and magnesium ions in buffered solution.
  • Use kinases such as acetate kinase to catalyze the transfer.
  • Purify ATP via ion-exchange chromatography.

Data Table:

Parameter Typical Range References
Buffer pH 7.2-7.4
Temperature 37°C
Mg²⁺ Concentration 2-5 mM
Reaction Duration 1-4 hours

Purification and Isolation

Techniques include:

  • Precipitation: Using ethanol or acetone to precipitate ATP magnesium salt.
  • Ion-Exchange Chromatography: To separate ATP from unreacted precursors and by-products.
  • Dialysis: To remove residual salts and small molecules.
  • Crystallization: For obtaining high-purity ATP dimagnesium salt suitable for analytical applications.

Research Findings:

  • Purity levels exceeding 98% are achievable with optimized chromatography and dialysis protocols (Reference,).

Notes and Considerations

  • Water-Free Conditions: Critical during the phosphorylation steps to prevent hydrolysis of reactive intermediates.
  • Reaction Monitoring: Use of thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track reaction progress.
  • Storage: The final ATP dimagnesium salt should be stored under dry, inert conditions at -20°C to prevent degradation.

Data Summary Table

Aspect Details References
Yield Typically 50-70% based on starting materials ,
Purity >98% with proper purification ,
Reaction Time 2-3 days for chemical synthesis; 1-4 hours enzymatic ,
Solvent Organic solvents (acetonitrile, chlorobenzene) ,
Temperature 20-50°C ,
Magnesium Equivalents 1.5-2 mol per mol of ATP

Chemical Reactions Analysis

Enzymatic Phosphate Transfer Reactions

ATP-Mg²⁺ serves as a substrate in kinase and phosphotransferase reactions. For example, in the ATP–creatine phosphotransferase system:

Reaction :

MgATP2+creatine0MgADP+phosphocreatine2\text{MgATP}^{2-} + \text{creatine}^0 \rightleftharpoons \text{MgADP}^- + \text{phosphocreatine}^{2-}

Key Features:

  • Mechanism : Random binding of substrates to form ternary complexes, with rapid equilibrium steps except for the central interconversion .

  • Kinetic Constants :

    ParameterValue (pH 8.0, 1 mM Mg²⁺)
    KmK_m (MgATP²⁻)0.12 mM
    KmK_m (creatine)4.5 mM
    KcatK_{cat} (forward)280 s⁻¹
  • Magnesium Role : Stabilizes the negatively charged phosphate groups, enhancing enzyme-substrate binding .

Hydrolysis and Energy Release

ATP-Mg²⁺ hydrolysis is a central energy-releasing reaction:

Reaction :

ATP4+H2OADP3+Pi2+H+\text{ATP}^{4-} + \text{H}_2\text{O} \rightarrow \text{ADP}^{3-} + \text{P}_i^{2-} + \text{H}^+

Thermodynamic Data:

[Mg²⁺] (mM)ΔG°' (kJ/mol)
0-35.7
1-32.5
5-31.0
  • Magnesium Effect : Higher Mg²⁺ concentrations reduce free energy release due to chelation, altering the reaction's electrostatic environment .

Protonation-Dependent Structural Changes

Protonation states influence ATP-Mg²⁺ conformation and reactivity:

  • Acidic Conditions : Protonation of γ-phosphate reduces Mg²⁺ binding affinity, destabilizing the complex .

  • Neutral/Basic Conditions : Deprotonated phosphate groups form stable Mg²⁺ chelates, enhancing enzymatic recognition .

Experimental Findings :

  • Near-edge X-ray absorption spectra show protonation at N7 of adenine alters electronic structure, impacting interactions with Mg²⁺ .

Role in Kinase-Mediated Phosphorylation

ATP-Mg²⁺ is essential for kinase activity, requiring two Mg²⁺ ions:

  • First Mg²⁺ : Neutralizes phosphate charges, facilitating ATP binding.

  • Second Mg²⁺ : Positions the γ-phosphate for transfer to substrates (e.g., proteins, glucose) .

Example Reaction (Hexokinase) :

Glucose+ATP-Mg²⁺Glucose-6-phosphate+ADP-Mg²⁺\text{Glucose} + \text{ATP-Mg²⁺} \rightarrow \text{Glucose-6-phosphate} + \text{ADP-Mg²⁺}

Interaction with Nucleic Acid Polymerases

ATP-Mg²⁺ acts as a nucleotide precursor in RNA/DNA synthesis:

  • Mechanism : Mg²⁺ coordinates the triphosphate group, aligning the 3'-OH of the primer for nucleophilic attack on the α-phosphate .

Energy Coupling :

ΔG=30.5 kJ/mol (per nucleotide addition)\Delta G^\circ = -30.5\ \text{kJ/mol}\ \text{(per nucleotide addition)}

Stability and Decomposition Pathways

ATP-Mg²⁺ decomposes under non-physiological conditions:

  • Thermal Degradation : Above 50°C, hydrolysis accelerates, forming ADP and inorganic phosphate .

  • pH Sensitivity : Degrades rapidly in strongly acidic (pH < 3) or alkaline (pH > 9) environments .

Storage Recommendations :

  • Stable at -20°C in lyophilized form; aqueous solutions require buffering (pH 6.5–7.5) and Mg²⁺ supplementation .

Chelation and Metal Ion Interactions

ATP-Mg²⁺ competes with other divalent cations:

Metal IonBinding Affinity (log K)
Mg²⁺3.98
Ca²⁺3.28
Zn²⁺4.50
  • Biological Relevance : Mg²⁺ predominates in vivo due to higher intracellular concentration (~1 mM) .

Scientific Research Applications

Adenosine 5'-triphosphate dimagnesium salt (ATP-Mg) is a magnesium salt form of adenosine 5’-triphosphate, a nucleotide that is essential for various cellular processes, including respiration, biosynthetic reactions, motility, and cell division. ATP and its phosphate bonds are basic components of energy exchange in biological systems . ATP-Mg is a critical molecule in cellular metabolism and energy transfer and plays significant roles in signaling pathways, immune responses, and various physiological processes.

Applications

Adenosine 5'-triphosphate magnesium salt is widely utilized in various biological and industrial applications . It is essential for studying energy transfer in cells, investigating metabolic pathways and cellular respiration, and understanding how organisms generate and utilize energy . This compound is also used in research focused on biochemical processes, cell culture, pharmaceutical development, enzyme activity studies, and biotechnology applications .

Biochemical Research

ATP-Mg is essential for studying energy transfer in cells . Researchers use it to investigate metabolic pathways and cellular respiration, providing insights into how organisms generate and utilize energy .

Cell Culture

In laboratory settings, ATP-Mg serves as a critical supplement in cell culture media . Its presence supports cell growth and proliferation, making it invaluable for tissue engineering and regenerative medicine applications .

Pharmaceutical Development

The compound is used in drug formulation processes, particularly in the development of therapies targeting energy metabolism disorders . Its role in ATP synthesis helps in understanding drug mechanisms and efficacy .

Enzyme Activity Studies

ATP-Mg acts as a substrate for various enzymes, allowing researchers to study enzyme kinetics and regulation . This application is crucial for developing enzyme inhibitors and understanding metabolic diseases .

Biotechnology Applications

In the field of biotechnology, ATP-Mg is utilized in the production of recombinant proteins and other biomolecules . Its ability to enhance protein synthesis makes it a key component in bioprocessing .

Scientific Research

Adenosine 5’-triphosphate dimagnesium salt has a wide range of applications in scientific research:

  • Chemistry Used as a substrate in enzymatic reactions and as a standard in bioluminescence assays.
  • Biology Plays a key role in cellular energy metabolism and is used in studies of cellular respiration and signal transduction.
  • Medicine Investigated for its potential therapeutic effects in conditions related to energy metabolism and mitochondrial function.
  • Industry Utilized in the production of biopharmaceuticals and as a component in various biochemical assays.

Other Applications

Mechanism of Action

Adenosine 5’-triphosphate dimagnesium salt exerts its effects by serving as a primary energy carrier in cells. It provides the energy required for various cellular processes by hydrolyzing its phosphate bonds. The compound acts as a substrate for numerous enzymes, including kinases and adenylate cyclases, which are involved in cell signaling and the production of secondary messengers like cyclic adenosine monophosphate .

Comparison with Similar Compounds

Chemical Stability and Hydrolysis Rates

Mg₂ATP exhibits distinct hydrolysis mechanisms and stability compared to other ATP salts:

Property Mg₂ATP ATP Disodium Salt (Na₂ATP) ATP Calcium Salt (CaATP)
Hydrolysis Mechanism Tetraanion (ATP⁴⁻) hydrolysis via metaphosphate intermediate, accelerated by Mg²⁺ coordination Trianion (ATP³⁻) hydrolysis faster than tetraanion in absence of Mg²⁺ Similar to Mg²⁺ but lower catalytic efficiency in enzymes
Rate of Metaphosphate Formation 60× faster for ATP⁴⁻ in water with Mg²⁺ 18× faster for ATP³⁻ in water without Mg²⁺ Not explicitly studied; likely similar to Mg²⁺ but weaker binding
pH Stability Stable above pH 7 due to Mg²⁺-induced acidification (pKa ~5.36) Stable above pH 9.0 Less stable in alkaline conditions

Key Findings :

  • Mg²⁺ increases the hydrolysis rate of ATP⁴⁻ by stabilizing the transition state through electrostatic interactions with pyrophosphate oxyanions .
  • Without Mg²⁺, ATP³⁻ hydrolyzes faster than ATP⁴⁻ due to easier metaphosphate elimination .
  • Calcium ions (Ca²⁺) mimic Mg²⁺ in ³¹P NMR chemical shifts but are less effective in enzymatic ATPases .

Structural and Spectroscopic Differences

³¹P NMR Chemical Shifts :

  • Mg²⁺ and Ca²⁺ cause similar downfield shifts (~0.5–1.0 ppm) in ATP’s α- and γ-phosphate signals due to electrostatic coordination with Pγ oxyanions .
  • Na₂ATP shows distinct shifts in acidic conditions (pH <4), where protonation of Pγ dominates .

Coordination Geometry :

  • Mg²⁺ forms a tight, octahedral coordination with ATP’s phosphate groups (Mg–O distance: 2.04 Å), as confirmed by X-ray crystallography .
  • Ca²⁺ binds less tightly, resulting in faster ligand exchange rates .

Thermodynamic and Stability Constants

Metal Ion Log Stability Constant (log K) Preferred Binding Sites
Mg²⁺ 4.2–4.5 β- and γ-phosphates
Ca²⁺ 3.1–3.5 Non-specific electrostatic binding
Mn²⁺ 5.0–5.3 High-affinity β/γ-phosphate sites

Implications :

  • Mg²⁺ forms more stable complexes with ATP than Ca²⁺, making Mg₂ATP the preferred substrate in Mg²⁺-dependent enzymes like myosin ATPase .
  • Mn²⁺-ATP complexes are more stable but less biologically relevant due to manganese’s toxicity .

Biological Activity

Adenosine 5'-triphosphate dimagnesium salt (ATP-Mg) is a critical molecule in cellular metabolism and energy transfer. Its biological activity extends beyond energy provision; it plays significant roles in signaling pathways, immune responses, and various physiological processes.

  • Molecular Formula : C₁₀H₁₄Mg₂N₅O₁₃P₃
  • Molecular Weight : 529.47 g/mol
  • CAS Number : 74804-12-9

ATP acts as a substrate for kinases and adenylate cyclases, which are vital in signal transduction pathways. It is involved in the synthesis of cyclic AMP (cAMP), a second messenger that mediates various cellular responses. Moreover, ATP-Mg is essential for the activation of metabolic pumps and serves as a coenzyme in numerous enzymatic reactions .

Biological Functions

  • Energy Metabolism : ATP is the primary energy currency of the cell, driving processes such as muscle contraction, biosynthesis, and cellular motility.
  • Cell Signaling : ATP functions as an extracellular signaling molecule, influencing immune responses and inflammation. It activates purinergic receptors that modulate various physiological functions .
  • Neutrophil Chemotaxis : ATP promotes the migration of neutrophils to sites of infection, enhancing the immune response .

In Vitro Studies

  • Inflammation Modulation : In human gingival fibroblasts (HGFs), ATP co-treatment with lipopolysaccharide (LPS) significantly activated the NLRP3 inflammasome, leading to increased secretion of pro-inflammatory cytokines such as IL-1β and MIP-2 .
  • Caspase Activation : ATP has been shown to induce secretion of inflammatory mediators in bone marrow-derived macrophages (BMDMs) through caspase-1 activation, highlighting its role in inflammation .

In Vivo Studies

  • Bacterial Infection Protection : A study demonstrated that intraperitoneal administration of ATP (50 mg/kg) protected mice from bacterial infections by enhancing neutrophil recruitment and cytokine secretion .
  • Toxicity Studies : A subchronic toxicity study indicated that oral administration of ATP disodium salt at doses up to 2000 mg/kg was well tolerated in rats without significant adverse effects on body weight or feed consumption .

Clinical Applications

ATP supplementation has been explored for its ergogenic potential and health benefits:

  • Cardiovascular Health : Research indicates that oral ATP supplementation may improve blood flow and reduce blood pressure post-exercise .
  • Muscle Performance : Studies have shown that ATP can enhance recovery and performance during high-intensity exercise by maintaining plasma ATP levels .

Case Studies

  • Oral Supplementation Trials :
    • A trial involving oral non-enteric coated ATP disodium supplementation showed improvements in erythrocyte ATP synthesis during high-intensity exercise without significant gastric instability issues .
    • Another study demonstrated that a single dose of 400 mg ATP disodium led to faster recovery of heart rate variability after aerobic exercise compared to placebo .
  • Long-term Effects on Health Markers :
    • In a 90-day randomized controlled trial with elderly participants, ATP supplementation resulted in significant improvements in blood flow and reductions in waist circumference and blood glucose levels compared to placebo groups .

Q & A

Basic Research Questions

Q. What are the critical considerations for handling and storing adenosine 5'-triphosphate dimagnesium salt in laboratory settings?

  • Methodological Answer :

  • Storage: Maintain ≤-20°C in airtight, light-protected containers to prevent hydrolysis and degradation. Avoid repeated freeze-thaw cycles .
  • Handling: Use gloves and avoid direct contact with skin/eyes. For solutions, prepare fresh and discard unused portions to minimize instability .
  • Contamination: Separate waste from organic solvents and dispose via certified biological waste services to comply with environmental regulations .

Q. How is this compound utilized in enzyme kinetic assays?

  • Methodological Answer :

  • Substrate Preparation: Dissolve in deionized water (pH-adjusted to 7.5 with sodium bicarbonate) to maintain ionic compatibility with enzymes like myosin ATPase or glycerol kinase .
  • Magnesium Dependency: Include 1–5 mM MgCl₂ to stabilize the Mg-ATP complex, as free ATP⁴⁻ is a poor substrate for Mg²⁺-dependent enzymes .
  • Controls: Use ATP analogs (e.g., ATPγS) to distinguish enzymatic vs. non-enzymatic hydrolysis .

Advanced Research Questions

Q. How does magnesium coordination influence the NMR spectral properties of adenosine 5'-triphosphate?

  • Methodological Answer :

  • 31P NMR Analysis : Magnesium binding to ATP’s γ-phosphate induces downfield shifts (Δδ ≈ 1–2 ppm) due to electrostatic interactions. Use purified Mg-ATP salts (e.g., MgATPH₂) in D₂O at pD 8.2 to observe tri- and tetra-anion species .
  • Dynamic Equilibria: Rapid interconversion of bidentate Mg-ATP complexes (e.g., Mg²⁺ binding to β,γ-phosphates) occurs on the millisecond timescale, requiring high-resolution NMR for differentiation .

Q. What mechanistic insights explain pH-dependent non-enzymatic hydrolysis of this compound?

  • Methodological Answer :

  • At pH >7 : Hydrolysis proceeds via metaphosphate (PO₃⁻) intermediates. Mg²⁺ accelerates tetra-anion (ATP⁴⁻) hydrolysis by 60-fold via γ-phosphate coordination, while tri-anion (ATPH³⁻) hydrolysis is Mg²⁺-insensitive .
  • At pH <4 : Dominated by oxyphosphorane intermediates. Use HPLC to quantify ADP/AMP products and kinetic modeling to distinguish elimination-addition vs. acid-catalyzed pathways .

Q. How can researchers resolve contradictions in reported stability data for ATP salts under varying experimental conditions?

  • Methodological Answer :

  • Variable Factors : Compare salt forms (e.g., disodium vs. dimagnesium), buffer composition (e.g., Tris vs. HEPES), and temperature. For example, Mg-ATP is more stable in acetonitrile-water mixtures than pure aqueous solutions .
  • Analytical Validation : Employ UV-Vis (λ = 259 nm) and HPLC (C18 columns, phosphate buffers) to quantify degradation products and calculate half-lives .

Q. What methodologies are recommended for assessing the purity of commercial this compound?

  • Methodological Answer :

  • Chromatography : Use reverse-phase HPLC with ion-pairing agents (e.g., tetrabutylammonium) to separate ATP, ADP, and AMP. Purity ≥95% is acceptable for most enzymatic studies .
  • Spectroscopy : Verify A₂₅₀/A₂₆₀ ratio (~0.8 for ATP) and test for endotoxins (<0.1 EU/mg) if used in cell-based assays .

Experimental Design & Data Analysis

Q. How to design experiments studying ATP-driven energy transduction in muscle contraction models?

  • Methodological Answer :

  • System Setup : Use skinned muscle fibers or actomyosin complexes in Mg²⁺-containing buffers (pH 7.4). Pre-equilibrate ATP solutions to avoid pH shifts .
  • Kinetic Trapping : Rapid-quench flow techniques coupled with MALDI-TOF MS can capture transient phosphorylated intermediates .

Q. What are the implications of this compound’s role in purinergic signaling research?

  • Methodological Answer :

  • Receptor Studies : Use Mg-ATP (1–100 μM) to activate P2X/P2Y receptors. Differentiate ATP effects from ADP/AMP via competitive inhibitors (e.g., AR-C 69931 for P2Y12) .
  • Signal Quantification : Combine luciferase-based ATP assays with calcium imaging to correlate extracellular ATP release with intracellular Ca²⁺ fluxes .

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